3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
CAS No.: 2059944-43-1
VCID: VC2611830
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid - 2059944-43-1](/images/structure/VC2611830.png)
Description |
The compound 3-({[(tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is a complex organic molecule featuring a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis. This compound is part of a broader class of molecules that are crucial in the development of pharmaceuticals and other organic compounds due to their structural versatility and potential biological activity. Synthesis and ApplicationsThe synthesis of compounds featuring tert-butoxycarbonyl groups often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This process is widely used in organic synthesis to protect amino groups, allowing for further modification of the molecule without unwanted side reactions. Synthesis Example:
These compounds are crucial in medicinal chemistry for designing and synthesizing complex molecules with potential therapeutic applications. Their structural complexity and the presence of the tert-butoxycarbonyl group make them versatile intermediates in drug development. Research Findings and Potential ApplicationsWhile specific research findings on 3-({[(tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid are not available, compounds with similar structures have been explored for their potential in drug design. The tert-butoxycarbonyl group's ability to protect amines during synthesis is invaluable in creating complex molecules with specific biological activities. Potential Applications:
|
---|---|
CAS No. | 2059944-43-1 |
Product Name | 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid |
Molecular Formula | C12H21NO5 |
Molecular Weight | 259.3 g/mol |
IUPAC Name | 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid |
Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Standard InChIKey | RYVCMFUUIKAHPI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O |
PubChem Compound | 126825356 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume